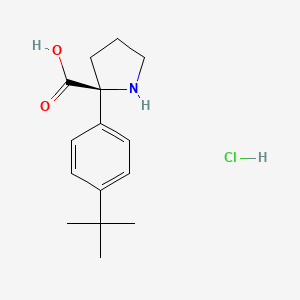![molecular formula C14H16F2N2O2 B11844020 [(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate](/img/structure/B11844020.png)
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a difluorophenyl group and an acetate moiety. Its unique structure makes it a subject of interest for researchers exploring new chemical reactions, biological activities, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate typically involves the condensation of 2,4-difluorobenzaldehyde with piperidine, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions, such as a specific temperature and pH, to ensure the formation of the desired product. The reaction can be represented as follows:
-
Condensation Reaction
Reactants: 2,4-difluorobenzaldehyde and piperidine
Conditions: Room temperature, acidic or basic catalyst
Product: [(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amine
-
Acetylation Reaction
Reactants: [(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amine and acetic anhydride
Conditions: Elevated temperature, presence of a base
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate can be compared with other similar compounds, such as:
[(E)-[(2,4-dichlorophenyl)-piperidin-4-ylmethylidene]amino] acetate: Similar structure but with chlorine substituents instead of fluorine.
[(E)-[(2,4-dimethylphenyl)-piperidin-4-ylmethylidene]amino] acetate: Similar structure but with methyl substituents instead of fluorine.
The uniqueness of this compound lies in its difluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H16F2N2O2 |
|---|---|
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate |
InChI |
InChI=1S/C14H16F2N2O2/c1-9(19)20-18-14(10-4-6-17-7-5-10)12-3-2-11(15)8-13(12)16/h2-3,8,10,17H,4-7H2,1H3/b18-14+ |
InChI-Schlüssel |
WCXWCTJJYPQSJB-NBVRZTHBSA-N |
Isomerische SMILES |
CC(=O)O/N=C(\C1CCNCC1)/C2=C(C=C(C=C2)F)F |
Kanonische SMILES |
CC(=O)ON=C(C1CCNCC1)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11843940.png)



![N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide](/img/structure/B11843965.png)
![4(3H)-Quinazolinone, 3-[4-(1-aminoethyl)phenyl]-2-methyl-](/img/structure/B11843970.png)








